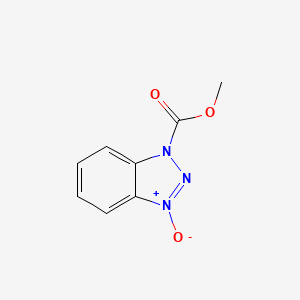
1,1,1,3-Tetrachloroundecane
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1,1,1,3-Tetrachloroundecane has been synthesized through reactions involving ethylene and carbon tetrachloride, with iron chloride, a nitrile, and a phosphate ester as catalysts. This process yields high conversion rates for carbon tetrachloride and good selectivity for 1,1,1,3-tetrachloroundecane under specific conditions (Yang Hui-e, 2010).
Reaction with Vinylidene Chloride
The compound reacts with vinylidene chloride in the presence of coordination catalysts, leading to the formation of various adducts and telomers, as well as compounds formed through 1,5-hydrogen shift in intermediate radicals (N. A. Kuz’mina, E. C. Chukovskaya, R. Freĭdlina, 1976).
Conformational Analysis
Conformational analysis of 1,1,1,3-tetrachloropropane, a related compound, has been conducted using PMR method in various solvents. This analysis reveals insights into the molecular structure and behavior in different solvent environments (B. Énglin, T. A. Onishchenko, V. I. Dostovalova, U. Uterbaev, R. Freĭdlina, 1973).
Structural Analysis through X-Ray Diffraction
X-ray diffraction has been used to elucidate the structures of related compounds, providing a detailed understanding of their molecular arrangement (Xiao-Qiao Sun, Shuling Yu, Zhengyi Li, Yang Yang, 2010).
Other Chemical Reactions
1,1,1,3-Tetrachloroundecane also undergoes various chemical reactions to produce a range of products, revealing its versatility in organic synthesis. These reactions include the addition to substituted olefins and the formation of various adducts (E. Kooyman, W. M. Wagner, 2010).
Building Block for Electromechanical Actuators
Compounds like 1,1,1,3-Tetrachloroundecane have potential applications as building blocks in electromechanical actuators, owing to their ability to undergo dimensional changes upon redox reactions (M. Marsella, R. J. Reid, Samia Estassi, Li-sheng Wang, 2002).
Eigenschaften
IUPAC Name |
1,1,1,3-tetrachloroundecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-10(12)9-11(13,14)15/h10H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODAZSCPXVDQPGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(CC(Cl)(Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50464870 | |
| Record name | 1,1,1,3-Tetrachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1,3-Tetrachloroundecane | |
CAS RN |
56686-55-6 | |
| Record name | 1,1,1,3-Tetrachloroundecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50464870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



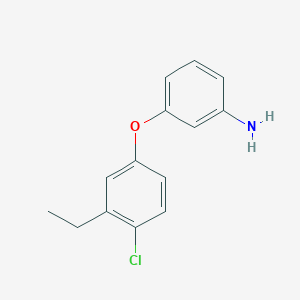

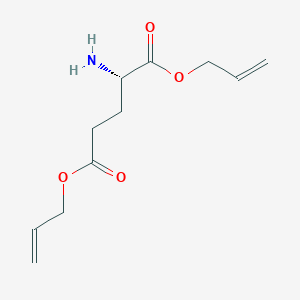

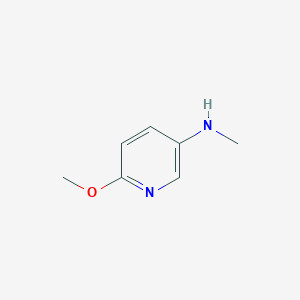

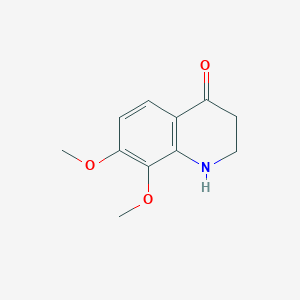
![4-(diethoxyphosphorylmethyl)-N,N-bis[4-(diethoxyphosphorylmethyl)phenyl]aniline](/img/structure/B1626137.png)



